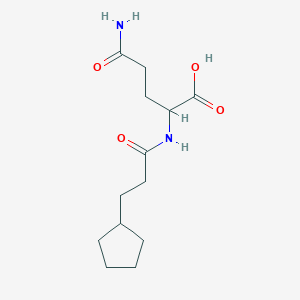

4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid

Description

4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a carbamoyl group at the 4-position and a 3-cyclopentylpropanamido moiety at the 2-position. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the carbamoyl and carboxylic acid groups, and enhanced lipophilicity from the cyclopentylpropanamido side chain. Its cyclopentyl group may influence metabolic stability and binding affinity in biological systems compared to simpler alkyl or aromatic substituents.

Properties

IUPAC Name |

5-amino-2-(3-cyclopentylpropanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-5-9-3-1-2-4-9/h9-10H,1-8H2,(H2,14,16)(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVOMURLPPSQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the amide bond: This can be achieved by reacting a carboxylic acid derivative with an amine. For example, 3-cyclopentylpropanoic acid can be reacted with an appropriate amine to form the amide intermediate.

Final assembly: The intermediate compounds are then coupled under specific conditions to form the final product, 4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The amide and carboxylic acid groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid with structurally related compounds based on substituent groups, molecular properties, and applications:

Key Structural and Functional Insights:

Fluorophenyl and indole groups introduce aromaticity, which may influence π-π stacking interactions in biological targets .

Acidity and Solubility: The pKa of simpler analogs like 2-amino-N-carbamoylbutanoic acid (~3.886) suggests moderate acidity, likely due to the carboxylic acid group . The cyclopentylpropanamido substituent may slightly increase acidity via steric effects.

Biological Relevance: The indole-containing analog is a metabolite linked to tryptophan catabolism, highlighting the role of carbamoyl-butanoic acid derivatives in endogenous pathways . Fluorophenyl variants are prioritized in pharmaceutical settings due to their stability and detectability as impurities .

Research Findings and Methodological Considerations

- Analytical Techniques: While SPME-Arrow–GC–MS is effective for volatile analogs (e.g., 3-methyl butanoic acid) , the target compound likely requires LC-MS or NMR for characterization due to its non-volatile nature.

- Synthetic Challenges : Cyclopentylpropanamido incorporation may necessitate specialized coupling reagents or protecting group strategies, as seen in peptide synthesis.

- Stability and Degradation: Similar carbamoyl-butanoic acids show sensitivity to enzymatic hydrolysis, suggesting the cyclopentyl group could mitigate this via steric hindrance .

Biological Activity

4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid

- Molecular Formula : C14H22N2O3

- Molecular Weight : 266.34 g/mol

The biological activity of 4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure allows it to act as an inhibitor or modulator in these pathways, potentially affecting processes such as inflammation and cell proliferation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that it can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which may protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties against certain bacterial strains.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anti-inflammatory Effects

In a study conducted on animal models, 4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups. This suggests its potential therapeutic role in conditions like arthritis.

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of the compound using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated a strong antioxidant effect, comparable to standard antioxidants like ascorbic acid. This positions the compound as a candidate for further research in oxidative stress-related disorders.

Research Findings

Recent studies have focused on the synthesis and characterization of 4-Carbamoyl-2-(3-cyclopentylpropanamido)butanoic acid, exploring its potential as a lead compound for drug development. The following findings highlight its significance:

- Synthesis : The compound can be synthesized through a multi-step process involving the reaction of cyclopentyl derivatives with amide precursors.

- Biological Assays : In vitro assays have confirmed its activity against specific cancer cell lines, indicating potential anticancer properties.

- Safety Profile : Toxicological assessments categorize it under acute toxicity category 4, necessitating careful handling but indicating manageable safety for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.